molecular formula C13H16FNO2 B1435990 (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 1159978-72-9

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B1435990
CAS No.: 1159978-72-9
M. Wt: 237.27 g/mol
InChI Key: XRYNSJASQNNEIG-BQYQJAHWSA-N
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Description

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a diethylamino group, a fluoro-substituted phenyl ring, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-hydroxybenzaldehyde and diethylamine.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-fluoro-2-hydroxybenzaldehyde and diethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated ketones or alcohols.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or saturated ketones.

Scientific Research Applications

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with dimethylamino instead of diethylamino group.

    (E)-3-(Diethylamino)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with chloro instead of fluoro group.

Uniqueness

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is unique due to the combination of its diethylamino group and fluoro-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of enones and is characterized by a diethylamino group and a fluoro-substituted phenyl ring, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO2C_{13}H_{16}FNO_2 with a molecular weight of approximately 251.27 g/mol. The structure features:

  • Diethylamino Group : Enhances solubility and biological interaction.
  • Fluoro and Hydroxy Substituents : These groups are known to influence the compound's reactivity and biological activity.

Synthesis

The synthesis typically involves a condensation reaction between 4-fluoro-2-hydroxybenzaldehyde and diethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the enone structure, followed by purification techniques like recrystallization or column chromatography to yield high-purity product.

The compound's biological activity is attributed to its ability to interact with various molecular targets through mechanisms such as:

  • Michael Addition Reactions : The enone structure allows for covalent bonding with nucleophilic sites on biomolecules.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

These interactions may lead to various pharmacological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . In vitro tests have shown effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Research indicates potential anticancer properties , with studies showing that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of fluorine and hydroxy groups may enhance these effects compared to other analogs lacking such substitutions .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of this compound against common pathogens. Results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
  • Anticancer Research :
    Another investigation focused on the compound's effects on human cancer cell lines, revealing that it reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

(E)-3-(diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-3-15(4-2)8-7-12(16)11-6-5-10(14)9-13(11)17/h5-9,17H,3-4H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNSJASQNNEIG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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